(3-Azidopropyl)oxyacetic Acid (3-Azidopropyl)oxyacetic Acid
Brand Name: Vulcanchem
CAS No.:
VCID: VC18152237
InChI: InChI=1S/C5H9N3O3/c6-8-7-2-1-3-11-4-5(9)10/h1-4H2,(H,9,10)
SMILES:
Molecular Formula: C5H9N3O3
Molecular Weight: 159.14 g/mol

(3-Azidopropyl)oxyacetic Acid

CAS No.:

Cat. No.: VC18152237

Molecular Formula: C5H9N3O3

Molecular Weight: 159.14 g/mol

* For research use only. Not for human or veterinary use.

(3-Azidopropyl)oxyacetic Acid -

Specification

Molecular Formula C5H9N3O3
Molecular Weight 159.14 g/mol
IUPAC Name 2-(3-azidopropoxy)acetic acid
Standard InChI InChI=1S/C5H9N3O3/c6-8-7-2-1-3-11-4-5(9)10/h1-4H2,(H,9,10)
Standard InChI Key GCMUPHBNFHGZSX-UHFFFAOYSA-N
Canonical SMILES C(CN=[N+]=[N-])COCC(=O)O

Introduction

Chemical Structure and Functional Group Reactivity

The molecular structure of (3-azidopropyl)oxyacetic acid consists of a propyl chain bearing an azide (-N₃) group at the terminal carbon, connected via an ether oxygen to an acetic acid moiety. This arrangement creates distinct regions of reactivity:

  • Azide Group: The azide functionality participates in Staudinger reactions, Huisgen cycloadditions (click chemistry), and other azide-specific transformations, enabling selective conjugation with alkynes or phosphines .

  • Carboxylic Acid: The -COOH group allows for esterification, amidation, or salt formation, facilitating integration into polymers or coordination complexes .

  • Ether Linkage: The oxygen bridge enhances solubility in polar solvents and provides steric flexibility for modular functionalization .

The interplay of these groups enables the compound to act as a bifunctional linker, bridging organic and inorganic matrices or biomolecules and synthetic scaffolds .

Synthesis and Manufacturing Processes

Diazotransfer Reactions

A key synthetic route involves introducing the azide group via diazotransfer. For example, octakis(3-aminopropyl)octasilsesquioxane can be converted to its azido analog using triflyl azide under mild conditions . Adapting this method, (3-aminopropyl)oxyacetic acid could undergo similar treatment with triflyl or nonaflyl azides to yield the target compound. This approach avoids harsh conditions, preserving acid-sensitive functional groups .

Nucleophilic Substitution

Alternative pathways may involve substituting a halogenated precursor. For instance, reacting 3-bromopropoxyacetic acid with sodium azide in a polar aprotic solvent (e.g., DMF) could displace bromide with azide, though this method risks side reactions at the carboxylic acid .

Physical and Chemical Properties

Limited direct data exists for (3-azidopropyl)oxyacetic acid, but analogous compounds provide insights:

PropertyValue (Analogous Compounds)Source Compound
Density1.095 g/cm³ (3-azidopropanol) 3-azidopropanol
Boiling Point64°C at 2 Torr 3-azidopropanol
SolubilityMiscible in polar solvents Octa-azido POSS
StabilityThermal decomposition >100°C Azidopropylsilane

The carboxylic acid group likely reduces volatility compared to 3-azidopropanol, increasing suitability for aqueous-phase reactions .

Applications in Medicinal and Material Science

Bioconjugation

The azide-carboxylic acid duality enables sequential functionalization. For example, the carboxylic acid can first conjugate to amine-containing biomolecules (e.g., proteins), followed by azide-alkyne cycloaddition to attach fluorescent probes or therapeutic agents . This stepwise approach minimizes cross-reactivity.

Polymer Functionalization

In materials science, the compound serves as a monomer for synthesizing azide-tagged polyesters or polyamides. Subsequent click chemistry modifications introduce side chains for tuning hydrophilicity, conductivity, or mechanical strength .

Surface Modification

Silane analogs like 3-azidopropyltriethoxysilane demonstrate utility in grafting azide groups onto silica surfaces . By replacing the silane with a carboxylic acid, (3-azidopropyl)oxyacetic acid could enable pH-responsive coatings for drug delivery systems .

Comparison with Related Azide Compounds

CompoundKey FeaturesLimitations vs. (3-Azidopropyl)oxyacetic Acid
3-Azidopropanol Single azide, hydroxyl groupLacks carboxylic acid for conjugation
2-Azidoacetic AcidShorter chain, higher reactivityReduced steric flexibility
Benzyl AzideAromatic stabilityInsoluble in aqueous media

The dual functionality of (3-azidopropyl)oxyacetic acid provides unparalleled versatility in multi-step synthetic schemes .

Future Research Directions

  • Catalytic Asymmetric Synthesis: Developing enantioselective routes to access chiral derivatives for pharmaceutical applications.

  • In Vivo Bioconjugation: Optimizing aqueous stability for targeted drug delivery systems.

  • Thermal Stability Enhancements: Formulating derivatives with reduced explosion risks for industrial-scale use.

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